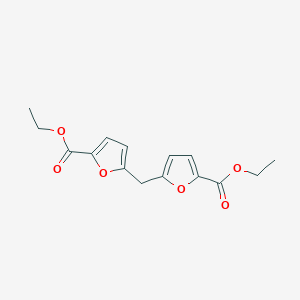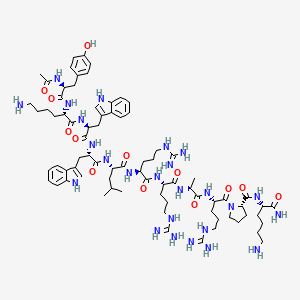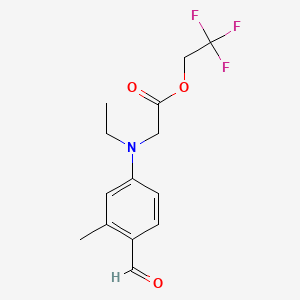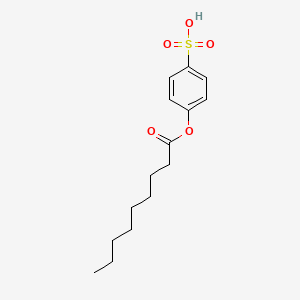
Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl-: is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.236 g/mol . It is a derivative of benzene, characterized by the presence of two isocyanate groups (-NCO) at the 1 and 4 positions, and four methyl groups (-CH3) at the 2, 3, 5, and 6 positions on the benzene ring . This compound is known for its applications in the production of polymers and as a chemical intermediate in various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- can be synthesized through the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with phosgene (COCl2) . The reaction typically involves the following steps:
Preparation of the diamine precursor: 2,3,5,6-tetramethyl-1,4-phenylenediamine is synthesized through nitration and subsequent reduction of durene (1,2,4,5-tetramethylbenzene).
Reaction with phosgene: The diamine is then reacted with phosgene under controlled conditions to form the diisocyanate.
Industrial Production Methods: In industrial settings, the production of benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- involves large-scale phosgenation processes. The reaction is carried out in specialized reactors designed to handle toxic and corrosive reagents like phosgene . The process requires strict control of temperature and pressure to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and amines: React with isocyanate groups to form urethanes and ureas, respectively.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from polymerization reactions with polyols.
科学的研究の応用
Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- has several scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Chemical Intermediates: Serves as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various derivatives such as urethanes and ureas . The molecular targets and pathways involved in these reactions are typically the nucleophilic sites on the reacting molecules, such as hydroxyl and amino groups .
類似化合物との比較
Benzene, 1,4-diisocyanato-: A simpler diisocyanate compound without the methyl groups.
Toluene diisocyanate (TDI): Contains two isocyanate groups on a toluene ring.
Methylenediphenyl diisocyanate (MDI): Contains two isocyanate groups on a diphenylmethane structure.
Uniqueness: Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- is unique due to the presence of four methyl groups on the benzene ring, which can influence its reactivity and the properties of the polymers formed from it . This structural feature can lead to differences in the mechanical and thermal properties of the resulting materials compared to those derived from other diisocyanates .
特性
CAS番号 |
719-61-9 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
1,4-diisocyanato-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C12H12N2O2/c1-7-8(2)12(14-6-16)10(4)9(3)11(7)13-5-15/h1-4H3 |
InChIキー |
LGLNTUFPPXPHKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1N=C=O)C)C)N=C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


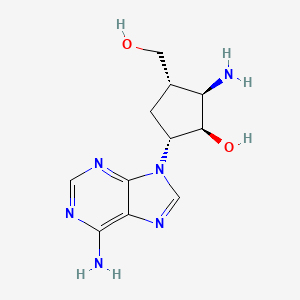
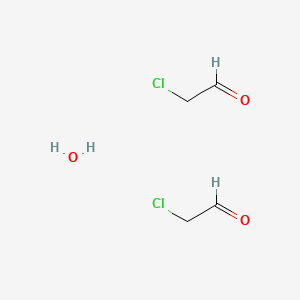

![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
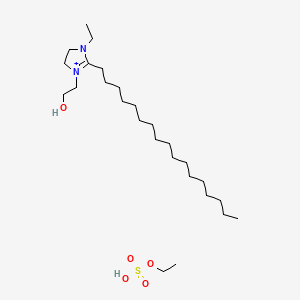
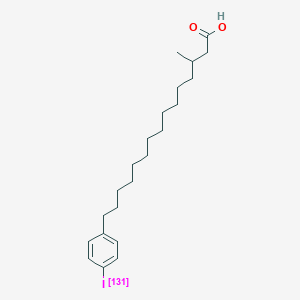
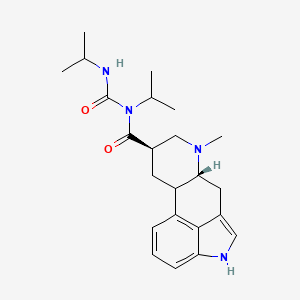
![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
